2-Fluoro-4-iodopyridine-3-carbaldehyde
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Description
Synthesis Analysis
The synthesis of fluorinated carbaldehydes can be complex and often requires metal-catalyzed reactions. For instance, a Bi(iii)-catalyzed aminooxygenation of fluorinated propargyl amidines was developed to produce 2-fluoroalkyl imidazole-5-carbaldehydes, which are structurally related to 2-fluoro-4-iodopyridine-3-carbaldehyde . This process highlights the role of metal catalysts in the synthesis of fluorinated carbaldehydes and the potential for creating a variety of related compounds.
Molecular Structure Analysis
The molecular structure of fluorinated carbaldehydes can be determined using various spectroscopic and computational methods. For example, the infrared spectrum, structural, and optical properties of a related compound, 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, were investigated using both experimental and theoretical approaches, including HF and DFT calculations . This suggests that similar methods could be applied to analyze the molecular structure of 2-fluoro-4-iodopyridine-3-carbaldehyde.
Chemical Reactions Analysis
Fluorinated carbaldehydes can undergo a variety of chemical reactions. The aminooxygenation process mentioned earlier is an example of how these compounds can be functionalized. Additionally, the fluorogenic aldehyde described in another study was used to monitor aldol reactions, indicating that fluorinated carbaldehydes can participate in such reactions and can be used as probes in chemical analysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated carbaldehydes can be quite distinct due to the presence of fluorine atoms. For instance, the study on the fluorogenic aldehyde showed that the introduction of a fluorine atom can significantly affect the fluorescence properties of a molecule. Similarly, the interaction of fluorinated compounds with biological systems, as seen in the analysis of alpha-fluoro-beta-alanine (FBAL) , demonstrates the potential biological relevance of these compounds.
Relevant Case Studies
While the provided papers do not discuss case studies directly related to 2-fluoro-4-iodopyridine-3-carbaldehyde, they do offer insights into the behavior of structurally similar fluorinated carbaldehydes. For example, the potential use of these compounds in nonlinear optics and as probes in monitoring chemical reactions are areas of interest that could be explored further in case studies involving 2-fluoro-4-iodopyridine-3-carbaldehyde.
Scientific Research Applications
Synthesis of Fluorinated Pyrroles : A study by Surmont et al. (2009) discusses the efficient preparation of 3-fluoropyrroles, which are derived from compounds like 2-Fluoro-4-iodopyridine-3-carbaldehyde. This methodology provides a new approach for synthesizing various new 3-fluorinated pyrroles (Surmont, Verniest, Colpaert, Macdonald, Thuring, Deroose, & De Kimpe, 2009).
Directed Ortho-lithiation of Iodopyridines : Research by Rocca et al. (1993) demonstrated the successful metalation of iodopyridines using LDA at low temperatures. This procedure, applied to various substituted iodopyridines, including 2-fluoro- and 2-chloro-3-iodopyridines, leads to high yields of lithio intermediates useful in synthesizing polysubstituted pyridines and other complex molecules (Rocca, Cochennec, Marsais, Thomas‐Dit‐Dumont, Mallet, Godard, & Quéguiner, 1993).
Applications in Liquid Chromatography : 3-(2-Furoyl)quinoline-2-carbaldehyde, a compound related to 2-Fluoro-4-iodopyridine-3-carbaldehyde, was studied by Beale et al. (1990) for its application as a fluorogenic derivatizing reagent in liquid chromatography. This compound forms highly fluorescent isoindoles with primary amines, demonstrating utility in high-sensitivity analysis of amino acids (Beale, Hsieh, Wiesler, & Novotny, 1990).
Synthesis of Arylthiophene Carbaldehydes : Ali et al. (2013) synthesized a series of 4-arylthiophene-2-carbaldehyde compounds, demonstrating their potential in pharmaceutical research for their antibacterial and other biological activities. These compounds were synthesized via Suzuki-Miyaura cross-coupling, showcasing the versatility of carbaldehyde derivatives in organic synthesis (Ali, Rasool, Ullah, Nasim, Yaqoob, Zubair, Rashid, & Riaz, 2013).
properties
IUPAC Name |
2-fluoro-4-iodopyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FINO/c7-6-4(3-10)5(8)1-2-9-6/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VONGIOGTLFSXDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)C=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FINO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433841 |
Source
|
Record name | 2-Fluoro-4-iodopyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-iodopyridine-3-carbaldehyde | |
CAS RN |
153034-82-3 |
Source
|
Record name | 2-Fluoro-4-iodopyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-4-iodopyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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